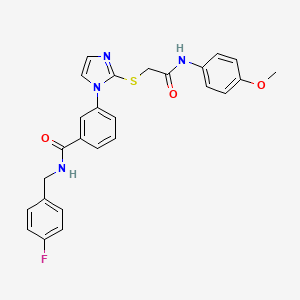

![molecular formula C13H19F2NO3 B2380304 Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate CAS No. 2309779-98-2](/img/structure/B2380304.png)

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

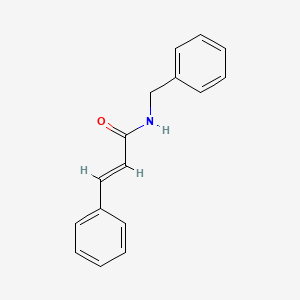

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate, also known as AZD-3293, is a novel small molecule drug that has been developed for the treatment of Alzheimer's disease. It belongs to the class of drugs called beta-secretase inhibitors, which work by blocking the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta, a protein that is believed to play a key role in the development of Alzheimer's disease.

Scientific Research Applications

1. Synthesis of Functionalized Compounds

- Trifluoromethylated Compounds : A study by Li et al. (2014) reported the synthesis of Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate. This one-pot, multi-component reaction, catalyzed by Et3N, offers potential applications in the preparation of complex molecular structures (Jia Li et al., 2014).

2. Role in Heterocycle Synthesis

- Trifluoromethyl Heterocycles : Honey et al. (2012) demonstrated the use of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate in synthesizing various trifluoromethyl heterocycles. This versatile intermediate was pivotal in forming compounds like trifluoromethyl-oxazoles and -pyridines, essential in pharmaceutical chemistry (Mark A. Honey et al., 2012).

3. Photorearrangement and Novel Compounds

- Photorearrangement Products : Andersson et al. (2017) reported the photolysis of a similar compound, Ethyl 3-azido-4,6-difluorobenzoate, leading to the formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate. This study indicates the potential of such compounds in synthesizing novel structures through photorearrangement (Hanna Andersson et al., 2017).

4. Spiro Compound Synthesis

- Novel Spiro Compounds : Research by Ishibashi et al. (1985) involved using Ethyl [1-(methylsulfinyl) acetyl-2-pyrrolidinylidene] acetate to synthesize novel spiro compounds like ethyl 1-aza-3-methylthio-2-oxobicyclo[3.3.0]oct-4-ene-4-carboxylate. This research highlights the potential of Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate in creating complex organic structures (H. Ishibashi et al., 1985).

5. Antimicrobial Activity

- Antimicrobial Applications : A study by Kariyappa et al. (2016) synthesized Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and investigated its antimicrobial properties. This indicates the potential medical applications of Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate and its derivatives in combating microbial infections (Ajay Kumar Kariyappa et al., 2016).

properties

IUPAC Name |

ethyl 4-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F2NO3/c1-2-19-11(18)4-3-10(17)16-7-5-12(6-8-16)9-13(12,14)15/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLCABIQRLWNBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC2(CC1)CC2(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

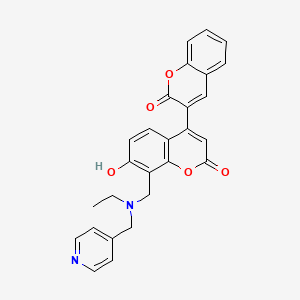

![2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2380223.png)

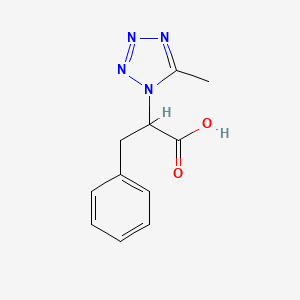

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea](/img/structure/B2380224.png)

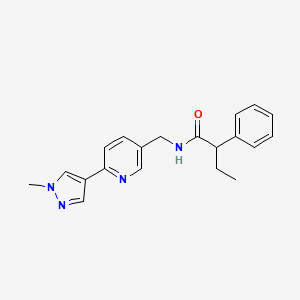

![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B2380227.png)

![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B2380231.png)

![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2380235.png)

![4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2380238.png)

![4-[Cyano(hydroxy)methyl]benzonitrile](/img/structure/B2380239.png)

![7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2380240.png)

![Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2380241.png)